molecular formula C14H17ClN4O B11204589 1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204589
M. Wt: 292.76 g/mol
InChI Key: MDACJMLPPPBENQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) ions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Methylbutyl Group: The 3-methylbutyl group can be attached through an alkylation reaction using 3-methylbutyl bromide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in aqueous medium, while electrophilic substitution may require the use of Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole structure, which is known to exhibit various therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylate
  • 1-(4-chlorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison: this compound is unique due to its specific substitution pattern and functional groups. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity. For instance, the carboxamide group can form hydrogen bonds, influencing its interaction with biological targets and its solubility in various solvents.

Properties

Molecular Formula

C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C14H17ClN4O/c1-10(2)7-8-16-14(20)13-9-19(18-17-13)12-5-3-11(15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,20)

InChI Key

MDACJMLPPPBENQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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